4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde
CAS No.: 286385-47-5
Cat. No.: VC8033104
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol
* For research use only. Not for human or veterinary use.
![4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde - 286385-47-5](/images/structure/VC8033104.png)
Specification
CAS No. | 286385-47-5 |
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Molecular Formula | C16H10O6 |
Molecular Weight | 298.25 g/mol |
IUPAC Name | 5-(3,5-diformyl-4-hydroxyphenyl)-2-hydroxybenzene-1,3-dicarbaldehyde |
Standard InChI | InChI=1S/C16H10O6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-8,21-22H |
Standard InChI Key | WEVNYHQPOMEBEZ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C2=CC(=C(C(=C2)C=O)O)C=O |
Canonical SMILES | C1=C(C=C(C(=C1C=O)O)C=O)C2=CC(=C(C(=C2)C=O)O)C=O |
Introduction
Chemical Identity and Structural Features
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde belongs to the family of polyfunctional biphenyl compounds, distinguished by its symmetrical substitution pattern. Key structural and molecular characteristics include:
Molecular Formula and Weight
Functional Groups
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Two phenolic hydroxyl groups at the 4 and 4' positions.
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Four aldehyde groups at the 3, 3', 5, and 5' positions.
Crystallographic Data
While explicit crystallographic data for this compound remains unpublished, analogous biphenyl aldehydes typically exhibit planar geometries with intramolecular hydrogen bonding between hydroxyl and aldehyde groups, influencing solubility and stability .
Synthesis and Optimization Strategies
The synthesis of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarbaldehyde involves multi-step functionalization of a biphenyl precursor. Drawing parallels to patented methods for related biphenyl carboxylic acids , two primary approaches emerge:
Direct Formylation of 4,4'-Biphenol
A plausible route involves the formylation of 4,4'-biphenol ([1,1'-biphenyl]-4,4'-diol) using a Vilsmeier-Haack reagent (POCl₃ and DMF). This method, adapted from MOF ligand synthesis , proceeds as follows:
Key Parameters:
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Temperature: 170–230°C (solvent-thermal conditions).
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Solvent: Polar aprotic solvents (e.g., DMF, NMP).
Yield Optimization:
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Excess formylation reagent (4.5–5.0 equivalents) improves aldehyde group incorporation.
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Reaction times >70 hours at 200°C enhance conversion rates .
Oxidative Coupling of Substituted Phenols
An alternative method employs oxidative coupling of 3,5-diformylphenol monomers using Cu(I)/O₂ catalysts, though this route faces challenges in regioselectivity and purification .
Physicochemical Properties
Experimental data from suppliers and comparative analyses reveal the following properties :
Property | Value/Description |
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Physical state | Solid (crystalline powder) |
Color | Light orange to green |
Melting point | Not reported (decomposes >185°C) |
Solubility | Low in water; moderate in DMF, DMSO |
265 nm (UV-Vis) |
Stability Considerations:
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Aldehyde groups are prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended.
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Acidic conditions promote aldol condensation, necessitating pH-neutral environments during handling .
Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)
The tetracarbaldehyde serves as a precursor for Schiff base ligands in MOFs. For example, condensation with diamines (e.g., ethylenediamine) yields tetradentate ligands capable of coordinating transition metals (e.g., Mg²⁺, Zn²⁺) for gas capture applications :
Performance Metrics:
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CO₂ adsorption capacity: ~4.2 mmol/g at 298 K (theoretical).
Polymer Crosslinking
The compound’s four aldehyde groups enable covalent crosslinking of polyvinyl alcohol (PVA) or chitosan, enhancing mechanical strength and thermal resistance in hydrogels .
Challenges and Future Directions
Synthesis Scalability
While laboratory-scale synthesis achieves >95% yield , industrial-scale production faces:
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Agglomeration issues in reactors >300 mL, necessitating optimized stirring and solvent ratios.
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Byproduct management: HCl and phosphate waste require neutralization protocols.
Functional Stability
Aldehyde oxidation during long-term storage remains a critical concern. Encapsulation in cyclodextrins or silica matrices is under investigation .
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